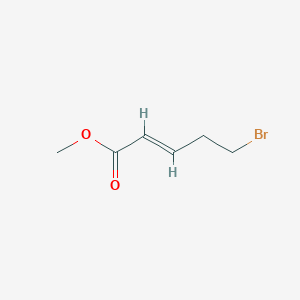

Methyl (2E)-5-bromopent-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-5-bromopent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-9-6(8)4-2-3-5-7/h2,4H,3,5H2,1H3/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTLWQNQOIULKS-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420929 | |

| Record name | Methyl (2E)-5-bromopent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67810-57-5 | |

| Record name | NSC268911 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (2E)-5-bromopent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2e 5 Bromopent 2 Enoate

Direct Synthetic Routes

Direct synthetic routes to Methyl (2E)-5-bromopent-2-enoate aim to construct the core α,β-unsaturated ester functionality in a single key step. These methods are valued for their efficiency and atom economy.

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. This approach involves the catalytically mediated redistribution of alkylidene fragments between two different olefins.

The synthesis of this compound can be envisioned through a cross-metathesis reaction between methyl acrylate (B77674) and a suitable bromoalkene, such as 3-bromopropene. In this reaction, a ruthenium-based catalyst facilitates the cleavage and reformation of the double bonds of the two starting materials. This process forms the desired α,β-unsaturated ester product and releases ethene as a volatile byproduct, which helps to drive the reaction to completion. This method is a direct and atom-economical approach to assembling the carbon skeleton.

Achieving high selectivity for the (E)-isomer is a critical aspect of the cross-metathesis strategy. The choice of catalyst is paramount in controlling the stereochemical outcome. Second-generation ruthenium catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are often employed for their high activity and tolerance of various functional groups, including esters and alkyl halides. researchgate.net The inherent thermodynamic preference for the more stable trans (or E) configuration in α,β-unsaturated esters generally favors the formation of the desired product. Reaction conditions, including solvent, temperature, and catalyst loading, can be fine-tuned to maximize the E/Z ratio.

Table 1: Representative Catalytic Systems for Olefin Cross-Metathesis

| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|

| Grubbs Catalyst (2nd Gen) | 1-5 | Dichloromethane (DCM) | 25-45 | High activity, good functional group tolerance. |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions, particularly the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification, are classic and reliable methods for converting carbonyl compounds into alkenes with a defined double bond position. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for synthesizing this compound. nih.gov This approach starts with a halogenated aldehyde, specifically 3-bromopropanal. This aldehyde is reacted with a stabilized phosphorus ylide, which is typically generated in-situ from a phosphonate (B1237965) ester like trimethyl phosphonoacetate. wpmucdn.com The reaction is initiated by deprotonating the phosphonate ester with a base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), to form a nucleophilic phosphonate carbanion. wpmucdn.comyoutube.com This carbanion then attacks the electrophilic carbonyl carbon of 3-bromopropanal, proceeding through a four-membered oxaphosphetane intermediate. youtube.com This intermediate subsequently collapses to form the desired alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. wpmucdn.com

A significant advantage of the Horner-Wadsworth-Emmons reaction for this synthesis is its inherent high selectivity for the (E)-alkene isomer. nih.gov This stereochemical preference is a direct result of using a stabilized ylide, where the carbanion is stabilized by an adjacent electron-withdrawing group (in this case, the methyl ester). organic-chemistry.org The reaction intermediates are able to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which preferentially eliminates to yield the (E)-alkene. organic-chemistry.orgnih.gov This contrasts with the use of non-stabilized ylides in the classic Wittig reaction, which often lead to the (Z)-alkene under kinetic control. organic-chemistry.orgwikipedia.org The choice of base and reaction conditions can further enhance this selectivity. For instance, using bases like potassium carbonate in an aqueous medium has been shown to be effective and environmentally benign for similar transformations. chemeducator.org

Table 2: HWE Reaction Conditions Favoring (E)-Isomer Formation

| Phosphonate Reagent | Aldehyde Precursor | Base | Solvent | Typical E/Z Ratio | Reference |

|---|---|---|---|---|---|

| Trimethyl phosphonoacetate | p-Anisaldehyde | Sodium Methoxide | Methanol | >95:5 | wpmucdn.com |

| Triethyl phosphonoacetate | Benzaldehyde | Potassium Carbonate | Water/Toluene | >98:2 | chemeducator.org |

Directed Halogenation and Subsequent Elimination Sequences

A primary strategy for the synthesis of this compound involves the introduction of a bromine atom at a specific position within a precursor molecule, followed by a controlled elimination reaction to generate the desired (2E)-alkene geometry.

Regioselective Bromination of Unsaturated Precursors

Alternatively, a related precursor, methyl 2,5-dibromopentanoate, is a known compound. This suggests a pathway where a suitable pentenoate or cyclopentanone (B42830) precursor is first dibrominated. One of the bromine atoms would then be selectively removed in a subsequent step to furnish the target molecule.

| Precursor | Brominating Agent (Hypothetical) | Desired Intermediate |

| Methyl pent-4-enoate (B1234886) | HBr, peroxides | Methyl 5-bromopentanoate |

| Methyl pent-2-enoate | N-Bromosuccinimide (NBS) | Methyl 4,5-dibromopentanoate |

This table presents hypothetical pathways based on general organic chemistry principles, as direct literature evidence for these specific transformations was not found in the search results.

Stereo- and Regio-Controlled Dehydrohalogenation Reactions

Following the introduction of bromine, a dehydrohalogenation reaction is employed to form the α,β-unsaturated system. The stereochemistry of the resulting double bond is crucial, with the (2E)-isomer being the desired product. The choice of base and reaction conditions plays a pivotal role in controlling the regioselectivity and stereoselectivity of the elimination.

Starting from a precursor like methyl 2,5-dibromopentanoate, a carefully selected base could preferentially abstract a proton from the C-2 position, leading to the elimination of the C-2 bromine and the formation of the C-2/C-3 double bond. The thermodynamic stability of the (E)-isomer generally favors its formation, especially under equilibrium conditions. Dehydrohalogenation is a common method for synthesizing alkenes. wikipedia.org

| Substrate | Base (Example) | Product | Stereoselectivity |

| Methyl 2,5-dibromopentanoate | Non-hindered base (e.g., NaOEt) | This compound | (E)-isomer favored |

This table provides an illustrative example of a potential dehydrohalogenation reaction.

Alternative and Convergent Synthesis Pathways

Beyond the linear sequence of halogenation and elimination, alternative and more convergent approaches can be envisioned for the synthesis of this compound and related structures. These methods often involve the coupling of smaller, functionalized fragments.

Fragment Coupling Approaches Utilizing Acetylene (B1199291) and Epoxide Chemistry for Related Structures

A powerful strategy for constructing carbon chains involves the use of acetylide anions as nucleophiles. libretexts.orgmasterorganicchemistry.com While not a direct synthesis of the target molecule, the synthesis of the structurally similar (Z)-5-bromopent-2-ene from acetylene and an epoxide provides a valuable conceptual framework. youtube.com This approach involves the deprotonation of acetylene to form an acetylide, which then acts as a nucleophile to open an epoxide ring, thereby extending the carbon chain. youtube.comorganicchemistrytutor.com Subsequent functional group manipulations, such as reduction of the alkyne and conversion of a hydroxyl group to a bromide, complete the synthesis. youtube.com

Adapting this to the synthesis of this compound would require starting with a different acetylenic precursor, one that already contains the methyl ester functionality or a group that can be readily converted to it. For instance, propiolic acid methyl ester could serve as a starting point. The acetylide derived from this ester could then react with a suitable two-carbon electrophile containing a masked or protected hydroxyl group, which would later be converted to the bromide. The stereoselective reduction of the resulting alkyne to the (E)-alkene would be a critical step.

| Acetylenic Precursor | Electrophile | Intermediate | Key Transformation |

| Methyl propiolate | 2-(2-Bromoethyl)-1,3-dioxolane | Methyl 5-(1,3-dioxolan-2-yl)pent-2-ynoate | Alkyne reduction, deprotection, and bromination |

This table outlines a hypothetical convergent synthesis based on the principles of acetylene and epoxide chemistry.

Functional Group Interconversion (FGI) Strategies within Retrosynthetic Analyses

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. amazonaws.com Functional group interconversion (FGI) is a key tactic within this analysis, allowing for the transformation of one functional group into another to facilitate a strategic bond disconnection. amazonaws.com

For this compound, a retrosynthetic approach might identify the α,β-unsaturated ester as a key functionality. This could be formed via a Wittig or Horner-Wadsworth-Emmons reaction.

Retrosynthetic Disconnection:

In this retrosynthetic plan, the target molecule is disconnected at the double bond. The forward synthesis would involve the reaction of a stabilized ylide, methyl (triphenylphosphoranylidene)acetate, with 3-bromopropanal. The (E)-selectivity of this reaction is often high for stabilized ylides.

Another FGI strategy could involve starting from a precursor with a different functional group at the 5-position, such as a hydroxyl group. For instance, methyl (2E)-5-hydroxypent-2-enoate could be a viable intermediate. The hydroxyl group could then be converted to a bromide using a suitable brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

| Precursor | Reagent for FGI | Target Functional Group |

| Methyl (2E)-5-hydroxypent-2-enoate | PBr₃ | 5-bromo |

This table illustrates a potential functional group interconversion strategy.

Chemical Reactivity and Transformative Potential of Methyl 2e 5 Bromopent 2 Enoate

Reactivity at the Bromine Center: Nucleophilic Displacements

The primary carbon-bromine bond in methyl (2E)-5-bromopent-2-enoate is susceptible to nucleophilic attack via an SN2 mechanism. As a primary alkyl halide, it is relatively unhindered, facilitating backside attack by a wide array of nucleophiles. youtube.com This reaction proceeds with an inversion of configuration at the electrophilic carbon, though in this specific case, the carbon is achiral. masterorganicchemistry.com The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of a new carbon-nucleophile bond at the C5 position. The efficiency of these reactions is influenced by the nucleophilicity of the attacking species. Strong nucleophiles, such as thiolates, cyanides, and amines, react readily. Weaker nucleophiles may require more forcing conditions or catalysis. Enolates, which are key intermediates in many carbon-carbon bond-forming reactions, are also effective nucleophiles for SN2 reactions with alkyl halides like this compound. youtube.com

The table below illustrates the expected products from the reaction of this compound with a selection of common nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Azide | Sodium Azide (NaN₃) | Methyl (2E)-5-azidopent-2-enoate |

| Cyanide | Sodium Cyanide (NaCN) | Methyl (2E)-6-cyanohex-2-enoate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Methyl (2E)-5-(phenylthio)pent-2-enoate |

| Amine | Ammonia (NH₃) | Methyl (2E)-5-aminopent-2-enoate |

| Malonate Ester Enolate | Diethyl Malonate / NaOEt | Diethyl 2-((E)-4-(methoxycarbonyl)but-3-en-1-yl)malonate |

The presence of the bromine atom allows for intramolecular cyclization reactions if a nucleophilic center is present elsewhere in the molecule. youtube.comyoutube.com For instance, hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by deprotonation, generates a carboxylate nucleophile. This nucleophile can then attack the C5 position in an intramolecular SN2 fashion to yield a six-membered δ-lactone (a tetrahydropyran-2-one derivative). Such ring-closing reactions are governed by factors including ring size and conformational availability of the reactive centers. youtube.comyoutube.com The formation of five- and six-membered rings is generally thermodynamically and kinetically favored. youtube.com

A plausible reaction pathway is the base-mediated hydrolysis of the ester followed by intramolecular cyclization.

Reaction Scheme: Intramolecular Lactonization

Ester Hydrolysis: this compound + NaOH(aq) → Sodium (2E)-5-bromopent-2-enoate

Intramolecular SN2 Cyclization: Sodium (2E)-5-bromopent-2-enoate → (E)-6-vinyltetrahydro-2H-pyran-2-one + NaBr

One of the most powerful applications of this compound is in tandem reactions where both reactive centers participate sequentially in a single synthetic operation. A common strategy involves an initial Michael (or conjugate) addition to the α,β-unsaturated system, which generates an enolate intermediate. masterorganicchemistry.comchemeurope.com This newly formed enolate can then act as an intramolecular nucleophile, attacking the C5 position to displace the bromide and form a cyclic structure. nih.gov This Michael-addition/intramolecular alkylation sequence is a highly efficient method for constructing cyclic compounds. libretexts.org

This tandem strategy is particularly useful for synthesizing substituted nitrogen and sulfur heterocycles. For example, the reaction with a primary amine can lead to the formation of piperidine (B6355638) derivatives. nih.govrsc.orgresearchgate.net The amine first undergoes a Michael addition to the β-carbon of the ester. The resulting amino-enolate then cyclizes via an intramolecular SN2 reaction to form a substituted piperidine ring. By using chiral catalysts or auxiliaries, this process can be rendered stereoselective, controlling the stereochemistry of the newly formed chiral centers. rsc.org

Similarly, sulfur nucleophiles like hydrogen sulfide (B99878) or thiols can be used to construct sulfur-containing heterocycles such as substituted tetrahydrothiophenes (thiolanes).

Illustrative Tandem Synthesis of a Piperidine Derivative

Michael Addition: A primary amine (R-NH₂) adds to the β-carbon of this compound.

Intramolecular SN2 Cyclization: The intermediate enolate attacks the carbon bearing the bromine atom, forming a six-membered piperidine ring.

| Nucleophile | Intermediate | Heterocyclic Product |

| Primary Amine (R-NH₂) | Amino-enolate | N-substituted Piperidine derivative |

| Thiol (R-SH) | Thio-enolate | Thiane derivative |

The construction of carbocyclic rings can be achieved using the same tandem Michael-alkylation strategy with carbon-based nucleophiles. organic-chemistry.org Stabilized carbanions, such as those derived from diethyl malonate or ethyl acetoacetate, are excellent Michael donors. chemeurope.com The addition of a malonate enolate to this compound, for example, would be followed by an intramolecular SN2 reaction of the resulting enolate. This sequence results in the formation of a highly functionalized cyclopentane (B165970) derivative, with substituents derived from both the initial ester and the malonate nucleophile. The stereochemical outcome of these cyclizations can often be controlled, leading to specific diastereomers.

General Scheme for Carbocycle Formation

Michael Addition: A carbon nucleophile (e.g., malonate enolate) adds to the C4 position.

Intramolecular SN2 Cyclization: The resulting enolate attacks the C5-Br, closing the ring to form a substituted cyclopentane.

Tandem Reactions Involving SN2 and Conjugate Addition

Reactivity of the (2E)-α,β-Unsaturated Ester Moiety

Independent of the bromine center, the (2E)-α,β-unsaturated ester moiety is a classic Michael acceptor. chemeurope.combyjus.com The conjugation of the carbon-carbon double bond with the carbonyl group polarizes the molecule, rendering the β-carbon (C4) electrophilic and susceptible to attack by nucleophiles. libretexts.org This reaction is known as a Michael or conjugate addition. masterorganicchemistry.com

A wide range of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated esters. The choice of nucleophile often determines whether 1,4-addition (conjugate addition) or 1,2-addition (to the carbonyl carbon) occurs. Softer nucleophiles, such as organocuprates (Gilman reagents), enolates, amines, and thiols, generally favor 1,4-addition. libretexts.orglibretexts.org Harder nucleophiles, such as organolithium or Grignard reagents, tend to favor 1,2-addition to the carbonyl group. libretexts.org For this compound, 1,4-addition is the more synthetically versatile pathway, as it preserves the ester functionality for further transformations and generates the key enolate intermediate for tandem reactions. The reactivity can be influenced by both steric and electronic effects of the ester group. nih.gov

| Nucleophile Type | Example | Typical Product Type |

| Organocuprates | (CH₃)₂CuLi | Methyl 4-methyl-5-bromopentanoate |

| Amines | Piperidine | Methyl 4-(piperidin-1-yl)-5-bromopentanoate |

| Thiols | Ethanethiol | Methyl 4-(ethylthio)-5-bromopentanoate |

| Enolates | Sodium diethyl malonate | Methyl 4-(1,3-bis(ethoxycarbonyl)propan-2-yl)-5-bromopentanoate |

In-depth Analysis of this compound Reveals Limited Specific Research in Key Synthetic Reactions

A comprehensive review of available scientific literature reveals a notable scarcity of specific research detailing the chemical reactivity and transformative potential of this compound in several key organic reactions. While the general principles of conjugate additions and cycloaddition reactions are well-established for α,β-unsaturated esters, specific experimental data, detailed research findings, and illustrative data tables for this compound remain largely undocumented in the public domain.

The investigation sought to elaborate on the compound's behavior in conjugate addition reactions, including intermolecular and intramolecular Michael additions with various nucleophiles, as well as asymmetric methodologies. Additionally, the inquiry extended to its participation in cycloaddition reactions such as the Diels-Alder reaction, with a focus on stereocontrol and Lewis acid catalysis, and intramolecular Prins-type cyclizations.

Despite a thorough search for documented examples and studies, specific instances of this compound undergoing these transformations could not be retrieved. The existing body of chemical literature extensively covers the reactivity of similar α,β-unsaturated carbonyl compounds, such as methyl acrylate (B77674), in these contexts. For instance, the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a widely employed method for carbon-carbon bond formation. The reaction can be initiated with a variety of carbon and heteroatom nucleophiles.

Similarly, the Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings, and the use of Lewis acids to catalyze and control the stereochemistry of these reactions is a well-developed area of research. Theoretical and experimental studies on dienophiles like methyl acrylate have provided deep insights into the mechanisms and outcomes of these reactions.

However, the direct application and specific outcomes of these established synthetic methods with this compound as the substrate are not described in the available research. Consequently, the creation of detailed research findings and data tables as requested for the specified outline is not feasible based on the current scientific literature. Further empirical research would be required to elucidate the specific chemical behavior of this compound in these fundamental organic transformations.

Cycloaddition Reactions

Oxidopyrylium-Mediated Cycloadditions and Enantioselectivity

Oxidopyrylium-based [5+2] cycloadditions are powerful reactions for the synthesis of seven-membered rings and bridged polycyclic ethers, which are common structural motifs in biologically active natural products. illinoisstate.edu These reactions proceed through a dipolar, aromatic oxidopyrylium intermediate that reacts with a dipolarophile, such as an alkene. illinoisstate.edu

While the literature on the direct participation of this compound in oxidopyrylium-mediated cycloadditions is not extensive, its α,β-unsaturated ester functionality suggests its potential as a dipolarophile. The electronic nature of the alkene is a key factor in these cycloadditions. illinoisstate.edu Generally, electron-deficient alkenes are effective dipolarophiles in reactions with oxidopyrylium ylides.

The development of catalytic and enantioselective variants of [5+2] cycloadditions has been a significant area of research. For instance, the use of chiral catalysts can induce enantioselectivity in the formation of the cycloadducts, which often contain multiple stereocenters. nih.gov The first catalytic enantioselective intermolecular [5+2] dipolar cycloaddition of a 3-hydroxy-4-pyrone-derived oxidopyrylium ylide has been reported, achieving high yields and enantiomeric excesses with a range of α,β-unsaturated aldehydes. nih.gov Although this study did not specifically include this compound, the principles established suggest that with the appropriate chiral catalyst and reaction conditions, its participation in an enantioselective cycloaddition could be feasible.

Table 1: Factors Influencing Oxidopyrylium-Mediated Cycloadditions

| Factor | Description | Potential Impact on Reactions with this compound |

| Dipolarophile Electronics | The electronic nature of the alkene partner. Electron-deficient alkenes are often good dipolarophiles. | The electron-withdrawing methyl ester group should activate the double bond for cycloaddition. |

| Catalyst | Chiral Lewis acids or organocatalysts can be used to induce enantioselectivity. | A suitable chiral catalyst could enable the enantioselective synthesis of complex seven-membered rings. |

| Reaction Conditions | Temperature, solvent, and the method of generating the oxidopyrylium ylide can affect yield and selectivity. | Optimization would be necessary to favor the desired cycloaddition pathway and minimize side reactions involving the alkyl bromide. |

| Steric Hindrance | The steric environment around the alkene can influence the approach of the oxidopyrylium ylide. | The linear nature of the pentenoate chain presents minimal steric hindrance at the double bond. |

Olefin Metathesis Reactions (Beyond Initial Synthesis)

Olefin metathesis is a versatile carbon-carbon double bond-forming reaction with broad applications in organic synthesis, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). beilstein-journals.org The development of well-defined ruthenium and molybdenum catalysts, such as Grubbs and Schrock catalysts, has expanded the functional group tolerance of this reaction. sci-hub.st

This compound, with its terminal double bond (if modified to be terminal) and a distal functional group, is a potential substrate for ring-closing metathesis if tethered to another olefin. For instance, if the bromide is substituted by a moiety containing a terminal alkene, RCM could be employed to construct cyclic structures. The success of RCM depends on factors such as ring size, catalyst choice, and the nature of the substituents on the diene precursor. organic-chemistry.orgwikipedia.org Modern metathesis catalysts are known to tolerate a variety of functional groups, including esters and halides. harvard.edu

Cross-metathesis offers another avenue for the transformation of this compound, allowing for the introduction of new substituents at the double bond. The outcome of cross-metathesis can be influenced by the steric and electronic properties of the reacting olefins and the catalyst used.

Table 2: Overview of Potential Olefin Metathesis Reactions

| Reaction Type | Description | Potential Application for this compound Derivatives |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. wikipedia.org | Synthesis of carbocyclic and heterocyclic rings from diene precursors derived from the title compound. |

| Cross-Metathesis (CM) | Intermolecular reaction between two different olefins. | Functionalization of the double bond by introducing new alkyl or aryl groups. |

| Enyne Metathesis | Metathesis involving an alkene and an alkyne. | Formation of 1,3-dienes, which are valuable synthetic intermediates. |

Transformations at the Ester Group

The methyl ester group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. This transformation converts the ester into a more versatile functional group that can participate in a wider range of reactions, such as amide bond formation.

Transesterification, the conversion of one ester to another, is also a valuable transformation. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases and is typically performed using a large excess of the desired alcohol as the solvent. masterorganicchemistry.com For this compound, transesterification could be used to introduce different alkyl or functionalized groups, thereby modifying the physical and chemical properties of the molecule. For example, incorporating a bulky ester group could influence the stereochemical outcome of subsequent reactions.

The chemoselective reduction of the ester group in the presence of the alkene and alkyl bromide functionalities presents a synthetic challenge. Different reducing agents can be employed to achieve specific outcomes.

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde can be accomplished using reagents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of stoichiometry and reaction conditions is crucial to prevent over-reduction to the alcohol.

Reduction to Alcohols: Stronger reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the ester to the corresponding primary alcohol. However, such reagents may also reduce the carbon-carbon double bond.

Conjugate Reduction (Saturation of the Alkene): The reduction of the α,β-unsaturated system to a saturated ester can be achieved through catalytic hydrogenation or by using specific reducing agents that favor 1,4-addition. nih.govorganic-chemistry.org For example, copper-catalyzed conjugate reduction of α,β-unsaturated esters is a known transformation. nih.gov A simple and air-stable copper(I)/N-heterocyclic carbene complex has been shown to be effective for the catalytic hydrogenation of enoates. rsc.org The choice of catalyst and conditions is critical to avoid affecting the ester or the alkyl bromide.

Table 3: Chemoselective Reduction Strategies

| Target Functional Group | Reagent/Method | Expected Product | Key Considerations |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) at low temperature | (2E)-5-bromopent-2-enal | Precise control of stoichiometry and temperature to avoid over-reduction. |

| Allylic Alcohol | LiAlH4 (potential for 1,4-reduction) or DIBAL-H (less 1,4-reduction) | (2E)-5-bromopent-2-en-1-ol | Choice of reagent to minimize conjugate reduction. |

| Saturated Ester | Catalytic Hydrogenation (e.g., Pd/C) or Copper Hydride Catalysis | Methyl 5-bromopentanoate | Selection of a catalyst that is chemoselective for the C=C bond over the C=O and C-Br bonds. organic-chemistry.org |

Mechanistic Studies and Stereochemical Control in Methyl 2e 5 Bromopent 2 Enoate Transformations

Mechanistic Investigations of Key Transformations

The study of reaction mechanisms in the transformations of "Methyl (2E)-5-bromopent-2-enoate" is crucial for understanding and optimizing synthetic routes. These investigations often involve a combination of experimental and theoretical approaches to map out the intricate details of how these reactions proceed.

Elucidation of Reaction Pathways via Experimental and Computational Approaches

The elucidation of reaction pathways for transformations involving α,β-unsaturated esters like "this compound" often involves a synergistic approach combining experimental studies and computational modeling. Experimental techniques can identify reactants, products, and sometimes fleeting intermediates, while computational chemistry provides insights into the energetics and geometries of various possible routes. mdpi.com

For instance, in reactions such as Michael additions, the pathway can be influenced by the nature of the nucleophile, the catalyst, and the solvent. nih.govacs.org Computational methods, like Density Functional Theory (DFT), can be employed to calculate the activation energies for different potential pathways, helping to predict which one is more favorable. acs.orgresearchgate.net These calculations can model the formation of molecular complexes and transition states, providing a detailed picture of the reaction coordinate. mdpi.comresearchgate.net

One common transformation is the conjugate addition, where a nucleophile adds to the β-carbon. Theoretical studies can reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a zwitterionic or other intermediate. mdpi.com For example, ab initio calculations have been used to investigate the Michael addition of stannyl (B1234572) ketone enolates to α,β-unsaturated esters, revealing that the coordination of a bromide anion catalyst to the tin center lowers the activation energy and promotes the reaction. nih.govacs.org

The following table summarizes different approaches to elucidating reaction pathways:

| Approach | Techniques | Information Gained |

| Experimental | Spectroscopy (NMR, IR, MS), Kinetics, Isotope Labeling, Trapping Experiments | Identification of starting materials, products, and stable intermediates; Reaction rates and order; Insight into bond-breaking and bond-forming steps. lumenlearning.com |

| Computational | Density Functional Theory (DFT), Ab initio methods, Molecular Mechanics | Geometries of reactants, intermediates, and transition states; Reaction energies and activation barriers; Prediction of favorable reaction pathways. mdpi.comacs.orgresearchgate.net |

Analysis of Reactive Intermediates and Transition State Structures

Reactive intermediates are transient, high-energy species that are formed during a chemical reaction and quickly convert to a more stable molecule. lumenlearning.com In the context of "this compound" transformations, common reactive intermediates include enolates, carbocations, and carbanions. lumenlearning.comscribd.com The stability and structure of these intermediates significantly influence the course and outcome of the reaction.

Enolates , formed by the deprotonation of the α-carbon, are key intermediates in many carbon-carbon bond-forming reactions. fiveable.memasterorganicchemistry.com They are resonance-stabilized anions, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com This delocalization makes them ambident nucleophiles, capable of reacting at either the carbon or the oxygen atom, although reactions typically occur at the carbon. masterorganicchemistry.comlibretexts.orglibretexts.org

Transition state structures represent the highest energy point along the reaction coordinate between reactants and intermediates or between intermediates and products. lumenlearning.com Their geometry is crucial for understanding stereoselectivity. Computational chemistry is a powerful tool for modeling these fleeting structures. researchgate.netresearchgate.net For example, in a Michael addition, the transition state can be modeled to understand why a particular diastereomer is formed preferentially. nih.gov Calculations can reveal that a linear transition state is favored over a cyclic one in certain reactions. nih.gov

The following table provides an overview of common reactive intermediates:

| Intermediate | Description | Stability Factors |

| Carbocation | A species with a positively charged carbon atom. lumenlearning.comscribd.com | Stabilized by adjacent alkyl groups (hyperconjugation) and resonance with double bonds or aromatic rings. lumenlearning.comscribd.com |

| Carbanion | A species with a negatively charged carbon atom. lumenlearning.com | Destabilized by alkyl groups and stabilized by adjacent electron-withdrawing groups and resonance. lumenlearning.com |

| Enolate | A resonance-stabilized anion formed by deprotonation of the α-carbon of a carbonyl compound. fiveable.memasterorganicchemistry.com | Stabilized by the delocalization of the negative charge onto the electronegative oxygen atom. masterorganicchemistry.com |

Studies on Enolate Formation, Geometry, and Stereoselectivity

The formation of enolates from α,β-unsaturated esters like "this compound" is a critical step that dictates the stereochemical outcome of many subsequent reactions. fiveable.memasterorganicchemistry.com The geometry of the resulting enolate, whether it is the (E) or (Z) isomer, can be controlled by the reaction conditions. quimicaorganica.org

Factors influencing enolate geometry include:

The base: The choice of base is critical. Strong, sterically hindered bases like lithium diisopropylamide (LDA) often favor the formation of the kinetic (less substituted) enolate. quimicaorganica.org The counterion of the base (e.g., Li+, Na+, K+) also plays a role, with lithium often promoting the kinetic product due to tighter coordination with the carbonyl oxygen. quimicaorganica.org

Solvent: The solvent can affect the aggregation state of the enolate and the solvation of the metal counterion. quimicaorganica.orgnumberanalytics.com Additives like hexamethylphosphoramide (B148902) (HMPA) can favor the formation of the (Z)-enolate by solvating the lithium cation and promoting an acyclic transition state. quimicaorganica.org

Temperature: Low temperatures generally favor the formation of the kinetic enolate. quimicaorganica.org

Once formed, the planar, sp²-hybridized nature of the enolate double bond means that an incoming electrophile can attack from either face. libretexts.orglibretexts.org If the α-carbon becomes a new stereocenter, this can lead to a mixture of diastereomers. libretexts.orglibretexts.org The stereoselectivity of the reaction is therefore highly dependent on controlling the facial selectivity of the electrophilic attack on the enolate. nih.gov

The following table summarizes conditions for controlling enolate formation:

| Control | Conditions | Outcome |

| Kinetic Control | Strong, hindered base (e.g., LDA), aprotic solvent, low temperature, absence of excess ketone. quimicaorganica.org | Favors the less substituted, less stable enolate, formed more rapidly. |

| Thermodynamic Control | Weaker base (e.g., alkoxides), protic solvent or presence of excess ketone, higher temperature. quimicaorganica.org | Favors the more substituted, more stable enolate, formed through equilibration. |

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. numberanalytics.comnumberanalytics.com For transformations involving "this compound," controlling the relative and absolute stereochemistry of newly formed chiral centers is paramount for the synthesis of complex target molecules.

Diastereoselectivity in Carbon-Carbon Bond Forming Reactions

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. numberanalytics.com In the context of "this compound," this is particularly relevant in reactions that create a new stereocenter, such as aldol (B89426) additions or Michael additions. numberanalytics.comnih.gov The stereochemical outcome is influenced by the existing stereochemistry of the reactants and the reaction conditions. nih.govbeilstein-journals.org

Strategies to control diastereoselectivity include:

Substrate Control: Utilizing the inherent stereochemistry of the substrate to direct the approach of the incoming reagent. numberanalytics.com

Auxiliary Control: Attaching a chiral auxiliary to the substrate to create a diastereomeric intermediate that directs the stereochemical course of the reaction. numberanalytics.comnih.gov The auxiliary is then removed in a subsequent step.

Reagent Control: Using a chiral reagent to differentiate between the diastereotopic faces of the substrate.

Catalyst Control: Employing a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one diastereomer. numberanalytics.comnih.gov

The diastereoselectivity of a reaction is often expressed as a diastereomeric ratio (d.r.). High diastereoselectivity is crucial for synthetic efficiency, as it minimizes the need for difficult separation of stereoisomers. numberanalytics.com

The following table illustrates the impact of reaction conditions on diastereoselectivity in a hypothetical Michael addition to an α,β-unsaturated ester:

| Entry | Nucleophile | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |

| 1 | Grignard Reagent | CuBr·SMe₂ | THF | -78 | 95:5 |

| 2 | Organolithium | None | Hexane | 0 | 60:40 |

| 3 | Silyl Enol Ether | TiCl₄ | CH₂Cl₂ | -78 | 85:15 |

| 4 | Stannyl Enolate | Bu₄NBr | THF | 25 | 93:7 acs.org |

This table is illustrative and based on general principles and specific examples found in the literature. acs.orgbeilstein-journals.org

The Felkin-Anh model is a widely used predictive tool for the stereochemical outcome of nucleophilic additions to carbonyl compounds containing an adjacent stereocenter. openochem.orguwindsor.ca The model is based on the principle that the nucleophile will attack the carbonyl group along the Bürgi-Dunitz trajectory (approximately 107° to the C=O bond) from the least sterically hindered face. openochem.orgyoutube.com

The model predicts the major diastereomer by considering the conformational preferences of the substrate. The largest group on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. uwindsor.cayoutube.comuvic.ca The nucleophile then preferentially attacks from the side of the smallest substituent. openochem.org

In cases where an electronegative atom is present on the α-carbon, the Felkin-Anh model can be modified (the polar Felkin-Anh model). youtube.com In this scenario, the electronegative group can act as the "large" group due to stereoelectronic effects, where the σ* orbital of the C-X bond (X = electronegative atom) overlaps with the π* orbital of the carbonyl group, lowering the LUMO energy and making that conformation more reactive. openochem.orgyoutube.com

The Felkin-Anh model provides a powerful framework for rationalizing and predicting the diastereoselectivity of reactions involving chiral aldehydes and ketones, and its principles can be extended to understand additions to related systems.

Enantioselective Synthesis Utilizing Chiral Catalysis and Auxiliaries

The establishment of stereochemical control in chemical transformations is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This is particularly crucial in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry often dictates efficacy and safety. In the context of transformations involving this compound, the introduction of chirality through the use of chiral catalysts and auxiliaries represents a significant synthetic challenge and an area of active research.

Detailed investigations into the enantioselective transformations of this compound are not extensively documented in publicly available scientific literature. While the principles of asymmetric catalysis and the use of chiral auxiliaries are well-established for a wide array of α,β-unsaturated esters, specific applications and detailed mechanistic studies directly involving this compound are not readily found.

The general strategies that would be employed for the enantioselective transformation of this substrate can be extrapolated from studies on analogous compounds. These strategies primarily fall into two categories: catalysis-based methods and auxiliary-based methods.

Chiral Catalysis:

In a catalytic approach, a substoichiometric amount of a chiral catalyst is used to generate a chiral environment around the substrate, directing the approach of the reagent to one face of the molecule over the other. For an α,β-unsaturated ester like this compound, common enantioselective transformations would include:

Conjugate Additions: The addition of nucleophiles to the β-position of the double bond is a powerful C-C and C-heteroatom bond-forming reaction. Chiral Lewis acids, organocatalysts (such as chiral amines or thioureas), and transition metal complexes with chiral ligands could be employed to catalyze the enantioselective addition of various nucleophiles.

Cycloadditions: The double bond can participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) or [3+2] cycloadditions. Chiral Lewis acids are commonly used to catalyze these reactions enantioselectively.

Epoxidation and Dihydroxylation: The double bond can be asymmetrically epoxidized or dihydroxylated using well-established methods like the Sharpless asymmetric epoxidation or dihydroxylation, which employ chiral catalysts.

A hypothetical example of an enantioselective conjugate addition to this compound is presented in the table below. This data is illustrative and based on general principles of asymmetric catalysis, not on specific reported results for this compound.

Hypothetical Data for Enantioselective Michael Addition to this compound

| Entry | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Dimethyl malonate | Chiral Lewis Acid (10) | Toluene | -20 | 85 | 90 |

| 2 | Thiophenol | Chiral Organocatalyst (20) | CH2Cl2 | -40 | 92 | 88 |

Chiral Auxiliaries:

An alternative strategy involves the covalent attachment of a chiral auxiliary to the substrate. The chiral auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed. For this compound, the ester group could be replaced with a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer sultam. The resulting chiral enoate would then undergo diastereoselective reactions.

For instance, the chiral auxiliary would control the facial selectivity of reactions at the double bond. After the desired transformation, the auxiliary would be cleaved to reveal the chiral product and regenerate the auxiliary.

The table below illustrates a hypothetical diastereoselective reaction of a derivative of this compound bearing a chiral auxiliary. This data is for illustrative purposes only.

Hypothetical Data for Diastereoselective Reaction of a Chiral Auxiliary Derivative

| Entry | Reaction Type | Reagent | Auxiliary | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Diels-Alder | Cyclopentadiene | Evans Oxazolidinone | >95:5 |

Applications of Methyl 2e 5 Bromopent 2 Enoate in Complex Organic Synthesis

Strategic Use as a Key Synthetic Building Block

The structure of methyl (2E)-5-bromopent-2-enoate makes it an ideal five-carbon building block for the elaboration of complex molecules. Organic chemists have capitalized on its inherent reactivity to construct advanced intermediates en route to a diverse array of target structures.

A primary application of this compound lies in its conversion to a phosphonate (B1237965) ester via the Michaelis-Arbuzov reaction. alfa-chemistry.com This transformation typically involves reacting the bromoester with a trialkyl phosphite. The resulting phosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely used method for the stereoselective synthesis of alkenes. conicet.gov.arwikipedia.org

The HWE reaction involving the phosphonate derived from this compound and an aldehyde or ketone generates a new carbon-carbon double bond, effectively extending the carbon skeleton. nih.gov This methodology is particularly valuable in the synthesis of polyketide natural products and other complex molecules where the controlled formation of unsaturated systems is crucial. conicet.gov.arnih.gov The reaction is known for its high reliability and its utility in both the assembly of elaborate fragments in early synthetic stages and in crucial ring-closing steps to form macrocycles. conicet.gov.ar The general mechanism involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to a carbonyl compound. The resulting intermediate collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.comwikipedia.org

| Reaction Type | Role of this compound Derivative | Key Outcome | Relevant Natural Product Class |

|---|---|---|---|

| Horner-Wadsworth-Emmons Reaction | Precursor to a phosphonate ylide | Stereoselective formation of (E)-alkenes, construction of carbon skeletons | Polyketides, Macrolides, Spiroketals conicet.gov.arnih.gov |

| Asymmetric Epoxidation | Substrate for stereoselective oxidation | Introduction of chiral centers at the double bond | Polyfunctionalized chiral molecules researchgate.net |

| Nucleophilic Substitution | Electrophile at the C-Br bond | Attachment of various functional groups or extension of carbon chains | Alkaloids, various functionalized intermediates |

The α,β-unsaturated system in this compound serves as a valuable handle for the introduction of stereocenters in a controlled manner. One of the foremost methods to achieve this is through asymmetric epoxidation of the double bond. For instance, the Sharpless asymmetric epoxidation and similar protocols can be employed to generate chiral epoxides with high enantioselectivity. researchgate.net These epoxides are versatile intermediates that can be opened by a variety of nucleophiles to install new stereogenic centers.

Furthermore, when the phosphonate derived from this compound is used in an HWE reaction, the stereochemistry of the resulting double bond can be controlled. While the standard HWE reaction typically yields the (E)-alkene with high selectivity wikipedia.org, modifications such as the Still-Gennari olefination, which uses electron-withdrawing groups on the phosphonate and specific reaction conditions, can be employed to favor the formation of the (Z)-alkene. wikipedia.org This control over alkene geometry is critical in multistep syntheses where the configuration of a double bond dictates the stereochemical outcome of subsequent transformations.

Advanced Spectroscopic Elucidation and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of methyl (2E)-5-bromopent-2-enoate, providing insights into the connectivity of atoms and the compound's stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals corresponding to the methyl ester protons, the vinyl protons of the double bond, and the methylene (B1212753) protons of the alkyl chain. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info The integration of these signals reveals the relative number of protons in each environment, and the splitting patterns (multiplicity) indicate the number of adjacent protons, which helps to piece together the molecular structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments within the molecule. docbrown.info Each carbon atom in a different chemical environment gives a distinct signal. docbrown.info For this compound, one would expect to see separate signals for the carbonyl carbon of the ester, the two olefinic carbons, the methyl carbon of the ester group, and the two methylene carbons of the brominated alkyl chain. chemicalbook.comchemicalbook.com The chemical shifts of these carbons are indicative of their electronic environment.

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| -OCH₃ | ~3.7 ppm (singlet) | ~51 ppm |

| -CH=CH- | ~5.8-7.0 ppm (multiplets) | ~122-145 ppm |

| -CH₂-CH₂Br | ~2.7 ppm (quartet), ~3.5 ppm (triplet) | ~30 ppm, ~32 ppm |

| C=O | N/A | ~166 ppm |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. chemicalbook.com

When this compound is analyzed by MS, it is first ionized to produce a molecular ion [M]⁺. docbrown.info The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of similar intensity. nist.gov

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm its identity. arkat-usa.org Common fragmentation pathways for this molecule might include the loss of the bromine atom, the methoxy (B1213986) group (-OCH₃), or cleavage of the carbon-carbon bonds in the pentenyl chain.

| Ion | m/z (mass-to-charge ratio) | Significance |

|---|---|---|

| [C₆H₉⁷⁹BrO₂]⁺ | 192 | Molecular ion with ⁷⁹Br |

| [C₆H₉⁸¹BrO₂]⁺ | 194 | Molecular ion with ⁸¹Br |

| [M - Br]⁺ | 113 | Loss of a bromine atom |

| [M - OCH₃]⁺ | 161/163 | Loss of the methoxy group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nist.gov Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. chemicalbook.com In the IR spectrum of this compound, one would expect to see strong absorption bands corresponding to the C=O stretch of the ester group, the C=C stretch of the alkene, and the C-O stretch of the ester.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The α,β-unsaturated ester system in this compound will absorb UV light, resulting in a characteristic absorption maximum (λ_max). This technique can confirm the presence of the conjugated double bond and ester functionality.

| Spectroscopy | Functional Group | Characteristic Absorption |

|---|---|---|

| IR | C=O (Ester) | ~1720-1740 cm⁻¹ |

| IR | C=C (Alkene) | ~1640-1680 cm⁻¹ |

| IR | C-O (Ester) | ~1150-1250 cm⁻¹ |

| UV-Vis | α,β-unsaturated ester | λ_max ~210-230 nm |

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. chemicalbook.comepa.govchemicalbook.com

Gas Chromatography (GC): GC is a technique used to separate and analyze volatile compounds. nist.gov A sample is vaporized and injected into a column, and the components are separated based on their boiling points and interactions with the stationary phase. The retention time, the time it takes for a component to travel through the column, is characteristic of that compound and can be used for identification. GC is particularly useful for determining the purity of a sample of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components of a mixture in a liquid phase. sielc.com It is well-suited for the analysis of less volatile or thermally sensitive compounds. A solution of the sample is passed through a column containing a solid adsorbent material. Different components travel at different rates, allowing for their separation. HPLC can be used to monitor the progress of a reaction by analyzing the composition of the reaction mixture over time, and also to purify the final product.

| Technique | Principle | Application |

|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment, analysis of volatile reaction mixtures. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile liquid phase and a solid stationary phase. | Purity assessment, reaction monitoring, preparative purification. |

Future Research Directions and Emerging Applications

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The pursuit of improved synthetic methodologies for Methyl (2E)-5-bromopent-2-enoate is a central theme for future research. The focus lies in developing routes that are not only higher yielding but also more atom-economical and environmentally benign than traditional methods.

Exploration of Novel Organocatalytic and Biocatalytic Transformations

Current synthetic approaches to this compound often rely on conventional methods. A promising avenue for advancement is the exploration of organocatalysis and biocatalysis. Organocatalysts, which are small organic molecules, offer a metal-free alternative to traditional catalysts, often leading to milder reaction conditions and reduced environmental impact. Future work could focus on designing and screening organocatalysts for the key bond-forming reactions in the synthesis of this compound, potentially leading to higher stereoselectivity and yields.

Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, represents another significant opportunity. Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. Research into identifying or engineering enzymes, such as esterases or halogenases, that can act on precursors of this compound could lead to highly efficient and sustainable production methods.

Discovery of New Reactivity Modes and Synthetic Transformations

The reactivity of this compound is a rich area for discovery. The molecule possesses multiple reactive sites: the α,β-unsaturated ester, which can undergo conjugate additions, and the terminal alkyl bromide, which is susceptible to nucleophilic substitution. Future research should aim to systematically explore the reactivity of these functional groups under various conditions.

Investigating its participation in cascade reactions, where multiple bonds are formed in a single operation, could lead to the rapid assembly of complex molecular architectures. Furthermore, exploring its use in transition-metal-catalyzed cross-coupling reactions could significantly expand its synthetic utility, allowing for the introduction of a wide range of substituents at the 5-position. Uncovering new reactivity patterns will not only provide a deeper understanding of the molecule's chemical behavior but also open doors to the synthesis of novel and potentially valuable compounds.

Expansion of Applications into Materials Science and Supramolecular Chemistry

The bifunctional nature of this compound makes it an intriguing building block for materials science and supramolecular chemistry. The acrylate (B77674) moiety can participate in polymerization reactions, suggesting its potential as a monomer for the synthesis of functional polymers. The resulting polymers would possess pendant bromoalkyl groups that could be further functionalized, leading to materials with tailored properties for applications such as coatings, adhesives, or drug delivery systems.

In the realm of supramolecular chemistry, the ability of the ester and bromide functionalities to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, could be exploited. This could enable the design of self-assembling systems that form well-defined nanostructures, such as gels, liquid crystals, or molecular capsules. Research in this area would involve studying the self-assembly behavior of this compound and its derivatives in various environments.

Integration of Green Chemistry Principles in Synthetic Design and Process Optimization

A critical aspect of future research on this compound will be the conscious integration of green chemistry principles. This involves a holistic approach to its synthesis and application, aiming to minimize environmental impact at every stage. Key considerations include the use of renewable starting materials, the selection of safer solvents and reagents, and the minimization of waste through high-yield, atom-economical reactions.

The development of catalytic, and particularly biocatalytic, synthetic routes as mentioned earlier will be a significant step in this direction. Furthermore, a thorough analysis of the entire lifecycle of the compound, from its synthesis to its final application and potential degradation, will be essential to ensure its long-term sustainability. The application of green chemistry metrics, such as atom economy, E-factor, and process mass intensity, will be crucial for quantifying the environmental performance of different synthetic routes and guiding the development of greener alternatives.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Methyl (2E)-5-bromopent-2-enoate, and how are data contradictions resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the (2E)-configuration and bromine substitution. For example, coupling constants () in NMR distinguish trans () from cis isomers.

- Infrared Spectroscopy (IR) : Identify ester carbonyl () and C-Br () stretches.

- Mass Spectrometry (MS) : Confirm molecular weight (193.04 g/mol) via ESI-MS or EI-MS. Fragmentation patterns (e.g., loss of Br or ester groups) validate structure.

- Data Contradictions : Discrepancies in peak assignments may arise from solvent effects or impurities. Cross-validate with computational methods (e.g., DFT simulations) and consult databases like NIST Chemistry WebBook .

Q. How can synthetic routes to this compound be optimized for yield and stereoselectivity?

- Methodological Answer :

- Stepwise Bromination : Start with pent-2-enoate esters; use NBS (N-bromosuccinimide) in CCl under radical conditions to selectively brominate the terminal position .

- Stereochemical Control : Employ Mitsunobu conditions or Wittig reactions to preserve the (E)-configuration. Monitor reaction progress via TLC and GC-MS.

- Yield Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Advanced Research Questions

Q. What intermolecular interactions govern the crystallization of this compound, and how can these be analyzed?

- Methodological Answer :

- Hydrogen Bonding and Halogen Bonding : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL to map C=OH–C and BrO interactions. Graph set analysis identifies recurring motifs (e.g., rings).

- Thermal Analysis : DSC (Differential Scanning Calorimetry) measures melting points and polymorph transitions. Compare with computational lattice energy predictions.

- Software Tools : ORTEP-3 visualizes molecular packing; Mercury (CCDC) calculates void volumes and interaction energies.

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Studies : Use Suzuki-Miyaura coupling with Pd catalysts to assess Br’s leaving group ability. Monitor reaction kinetics via NMR or in situ IR.

- Comparative Analysis : Contrast reactivity with non-brominated analogs (e.g., methyl pent-2-enoate). DFT calculations (Gaussian) model transition states and activation barriers.

- Side Reactions : Identify β-hydride elimination byproducts via GC-MS and optimize ligand choice (e.g., SPhos vs. XPhos) to suppress undesired pathways .

Q. What computational strategies predict the compound’s behavior under varying solvent environments?

- Methodological Answer :

- Solvent Modeling : Use COSMO-RS (Conductor-like Screening Model) to predict solubility and partition coefficients in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents.

- MD Simulations : Run molecular dynamics (GROMACS) to study conformational stability and solvation shells.

- Validation : Compare computational results with experimental HPLC retention times or solubility assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.